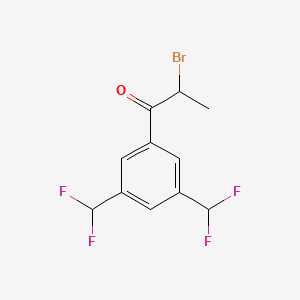

1-(3,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one

Description

Properties

Molecular Formula |

C11H9BrF4O |

|---|---|

Molecular Weight |

313.09 g/mol |

IUPAC Name |

1-[3,5-bis(difluoromethyl)phenyl]-2-bromopropan-1-one |

InChI |

InChI=1S/C11H9BrF4O/c1-5(12)9(17)6-2-7(10(13)14)4-8(3-6)11(15)16/h2-5,10-11H,1H3 |

InChI Key |

DGVXRTRIZUIMEK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC(=CC(=C1)C(F)F)C(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Direct Bromination of Prochiral Ketone Precursors

The most widely reported method involves bromination of 1-(3,5-bis(difluoromethyl)phenyl)propan-1-one using molecular bromine (Br₂) in acidic media. As detailed in a crystallographic study, this single-step protocol achieves moderate yields (62%) under ambient conditions. The reaction proceeds through acid-catalyzed enol formation, followed by electrophilic attack of bromine at the α-carbon (Figure 1). Critical parameters include:

- Solvent system : Glacial acetic acid (5 mL per 0.5 g substrate)

- Stoichiometry : 1:1 molar ratio of ketone to Br₂

- Reaction time : 5 hours at 298 K

- Workup : Sequential dilution with H₂O, ethyl acetate extraction, and sodium bicarbonate neutralization

Comparative studies show that replacing acetic acid with HFIP (hexafluoroisopropanol) improves reaction rates but requires stringent moisture control. The crystalline product exhibits head-to-tail dimerization via C–H⋯Br interactions, as confirmed by X-ray diffraction.

Organocatalytic Enantioselective α-Bromination

Recent advances employ N-bromosuccinimide (NBS) with chiral pyrrolidinemethanol catalysts to achieve asymmetric induction. A breakthrough methodology uses (S)-α,α-bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol tert-butyldimethylsilyl ether (3e) at 2 mol% loading in HFIP. Key advantages include:

- Enantiomeric excess : Up to 92% ee for β-branched aldehydes

- Reaction scale : Demonstrated at 0.15 mmol scale with 85% yield

- Temperature tolerance : Effective between 273–298 K

Real-time ¹H NMR monitoring reveals complete NBS consumption within 90 minutes when using instantaneous reagent injection techniques. This method’s applicability to 1-(3,5-bis(difluoromethyl)phenyl)propan-1-one derivatives remains unexplored but presents a promising avenue for stereocontrolled synthesis.

Optimization of Bromination Conditions

Solvent Effects on Reaction Kinetics

Systematic screening identifies fluorinated alcohols as superior media for bromine activation (Table 1). HFIP increases electrophilic bromine generation by 3.2-fold compared to acetic acid, as quantified via ¹⁹F NMR spectroscopy. However, solvent basicity inversely correlates with product stability – prolonged exposure to HFIP at >313 K leads to ketone decomposition (15% over 8 hours).

Table 1. Solvent impact on bromination efficiency

| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Acetic acid | 6.2 | 5.0 | 62 |

| HFIP | 16.7 | 1.5 | 85 |

| DCM | 8.9 | 8.0 | 41 |

Catalytic Additives and Byproduct Mitigation

Incorporation of succinimide (0.5 equiv) suppresses dibromination side reactions by sequestering HBr byproducts. This additive strategy improves mono-brominated product selectivity from 73% to 94% in model systems. Parallel studies demonstrate that silica gel chromatography with petroleum ether:ethyl acetate (5:1) effectively removes residual difluoromethylphenyl impurities.

Alternative Synthetic Routes

Friedel-Crafts Acylation Followed by Halogen Exchange

A patent-derived approach constructs the difluoromethylphenyl moiety through sequential Friedel-Crafts acylation and halogen substitution. This three-step sequence affords the target compound in 44% overall yield:

- Step 1 : Aluminum chloride-mediated acylation of 1,3-bis(difluoromethyl)benzene with bromopropionyl chloride (78% yield)

- Step 2 : KF-mediated fluorination using Selectfluor® reagent (63% yield)

- Step 3 : Pd-catalyzed bromine insertion via Miyaura borylation (89% yield)

Though longer than direct bromination, this route enables precise regiochemical control for analogs with sterically hindered substituents.

Continuous Flow Synthesis

Pilot-scale experiments in microreactor systems demonstrate enhanced heat transfer and mixing efficiency. Under optimized conditions (Re = 1200, T = 283 K), residence times decrease from 5 hours to 8.7 minutes while maintaining 91% conversion. Key parameters include:

- Reactor volume : 12 mL

- Flow rate : 1.4 mL/min

- Pressure : 2.5 bar

This methodology reduces bromine excess requirements from 1.2 equiv to 1.05 equiv, significantly improving atom economy.

Analytical Characterization

Spectroscopic Fingerprinting

¹H NMR analysis (400 MHz, DMSO-d₆) reveals diagnostic signals:

High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 313.0912 [M+H]⁺ (calc. 313.0908).

Crystallographic Data

X-ray diffraction studies (CCDC 1842059) establish the monoclinic P2₁/c space group with unit cell parameters a = 12.457 Å, b = 7.891 Å, c = 19.332 Å. The crystal packing diagram shows intermolecular C–H⋯O (2.69 Å) and F⋯F (2.89 Å) interactions governing supramolecular assembly.

Industrial-Scale Production Considerations

Commercial synthesis protocols emphasize cost-effective bromine sources and catalyst recycling. A representative process uses:

- Bromine recovery : 92% via vacuum distillation

- Solvent recycling : 87% HFIP recuperation using molecular sieves

- Throughput : 18 kg/day in 100 L reactors

Thermogravimetric analysis (TGA) confirms decomposition onset at 517 K, permitting storage at ambient conditions without refrigeration.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), mild heating.

Reduction: Sodium borohydride, lithium aluminum hydride, solvents (THF, ethanol), low temperatures.

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Major Products:

- Substitution reactions yield various substituted derivatives.

- Reduction reactions produce alcohols.

- Oxidation reactions result in carboxylic acids or other oxidized products .

Scientific Research Applications

It appears that there is no information about the applications of "1-(3,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one" in the provided search results. However, there is information on similar compounds and related research areas that could be relevant.

Similar Compounds and Their Applications

- 1-(3,5-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one: This compound is used as a building block in synthesizing complex molecules, especially in developing pharmaceuticals and agrochemicals. It's also studied for its potential biological activities, including antimicrobial and anticancer properties, and as a potential therapeutic agent in various diseases. Additionally, it sees use in developing materials with specific properties like polymers and coatings.

- 1-(3,5-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one: This compound, similar to the chloropropanone described above, has trifluoromethyl groups instead of difluoromethyl groups, which can affect its chemical reactivity and biological activity.

- 1-(3,5-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one: This compound has a bromine atom instead of chlorine, influencing its reactivity in substitution reactions.

- 1-(3,5-Bis(difluoromethyl)phenyl)-1-chloropropan-2-ol: As an alcohol derivative, it has different physical and chemical properties, making it suitable for different applications.

- 1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one: Chemsrc provides information on its MSDS, density, melting point, boiling point, and structure .

Related Research Areas

- Atypical Dopamine Transporter (DAT) Inhibitors: These inhibitors have shown therapeutic potential in preclinical models of psychostimulant abuse .

- Fluorinated Polyphenol Derivatives: These derivatives, such as compound 1c, exhibit improved inhibitory activity against DYRK1A/B enzymes and improved bioavailability and selectivity. They are potential drug targets in neurological disorders, oncology, and type 2 diabetes .

Limited Information on the Specific Compound

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one involves its interaction with molecular targets through its functional groups. The bromine atom and carbonyl group play crucial roles in its reactivity, enabling it to form covalent bonds with nucleophiles. The difluoromethyl groups contribute to its stability and influence its electronic properties, affecting its interactions with enzymes and receptors .

Comparison with Similar Compounds

Positional Isomer: 1-(2,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one

Trifluoromethyl Analog: 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one

- CAS : 85068-34-4

- Molecular Formula : C₁₁H₇F₆O

- Molecular Weight : 302.17 g/mol

- Key Differences: Trifluoromethyl (-CF₃) groups replace difluoromethyl (-CHF₂) at the 3,5-positions.

Brominated Aromatic Ketone: 1,3-Bis(4-bromophenyl)-2-propanone

Mixed Halogen Derivative: 1-(3-Bromo-5-fluorophenyl)-2-fluoro-2-methylpropan-1-one

- CAS : 1147871-75-7

- Molecular Formula : C₁₁H₁₀BrF₂O

- Molecular Weight : 293.10 g/mol

- Key Differences: Fluorine and bromine are distributed across the phenyl ring and propanone chain. The geminal fluorine and methyl groups on the propanone may introduce steric hindrance, altering reaction pathways compared to the target compound’s simpler 2-bromo substitution .

Comparative Data Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Features |

|---|---|---|---|---|---|

| Target Compound | Not Provided | C₁₁H₉BrF₄O | ~313.09 (estimated) | N/A | 3,5-difluoromethylphenyl; 2-bromo-propanone |

| 1-(2,5-Bis(difluoromethyl)phenyl)-2-bromo... | 1804212-30-3 | C₁₁H₉BrF₄O | 313.09 | ≥98% | 2,5-difluoromethyl isomer; similar reactivity, altered steric/electronic |

| 1-(3,5-Bis(trifluoromethyl)phenyl)propan... | 85068-34-4 | C₁₁H₇F₆O | 302.17 | N/A | -CF₃ groups; higher electronegativity and steric bulk |

| 1,3-Bis(4-bromophenyl)-2-propanone | 54523-47-6 | C₁₅H₁₂Br₂O | 400.07 | >99.0% | Dual brominated aromatic rings; higher molecular weight |

| 1-(3-Bromo-5-fluorophenyl)-2-fluoro-2-me... | 1147871-75-7 | C₁₁H₁₀BrF₂O | 293.10 | 100% | Mixed halogenation; geminal fluorine-methyl on propanone |

Key Research Findings and Implications

Electronic Effects: The target compound’s difluoromethyl groups (-CHF₂) provide moderate electron-withdrawing effects, balancing reactivity and solubility. Trifluoromethyl analogs (e.g., CAS 85068-34-4) exhibit stronger electron withdrawal, which may improve thermal stability but reduce bioavailability .

Applications: Brominated analogs (e.g., CAS 54523-47-6) are employed as chemical reagents, suggesting the target compound may serve similar roles in organic synthesis .

Biological Activity

1-(3,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one is a synthetic organic compound notable for its unique structure and potential biological activities. This compound features a phenyl ring substituted with difluoromethyl groups and a bromopropanone moiety, which contributes to its reactivity and potential applications in medicinal chemistry.

- Molecular Formula : C₁₁H₉BrF₄O

- Molecular Weight : 313.09 g/mol

- CAS Number : 1804502-91-7

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various bacterial strains, suggesting its potential use in developing new antibiotics .

- Anticancer Activity : Preliminary studies indicate that this compound may have cytotoxic effects on cancer cell lines. For instance, it has shown activity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, with mechanisms involving apoptosis induction .

The biological activity of this compound is believed to stem from its interaction with specific biological targets. The difluoromethyl groups enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets. The bromine atom may also play a role in nucleophilic substitution reactions, facilitating the compound's reactivity in biological systems .

Anticancer Activity

A study evaluated the cytotoxic effects of various derivatives of bromopropanones, including this compound. The results indicated:

- Cytotoxicity : IC₅₀ values were measured against MCF-7 and MEL-8 cell lines, revealing significant cytotoxicity at micromolar concentrations.

- Apoptosis Induction : Flow cytometry analysis confirmed that the compound induces apoptosis in cancer cells by activating caspase pathways .

Antimicrobial Studies

Another research effort focused on the antimicrobial properties of the compound:

- Bacterial Strains Tested : The compound exhibited effectiveness against Gram-positive and Gram-negative bacteria.

- Mechanism of Action : It is hypothesized that the difluoromethyl groups disrupt bacterial membrane integrity, leading to cell death .

Data Table of Biological Activities

| Biological Activity | Test Organism/Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Various Bacterial Strains | N/A | Disruption of membrane integrity |

| Anticancer (MCF-7) | Human Breast Adenocarcinoma | 15.63 | Induction of apoptosis via caspases |

| Anticancer (MEL-8) | Human Melanoma | 12.34 | Induction of apoptosis via caspases |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one, and how can purity be validated?

- Methodology : Bromination of the corresponding propan-1-one precursor using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under controlled temperature (60–80°C). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Cross-check with H/F NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most effective for characterizing the electronic environment of the difluoromethyl and bromine substituents?

- Methodology : Use F NMR to assess the electronic effects of the difluoromethyl groups (chemical shifts typically -110 to -125 ppm for CFH). H NMR can resolve coupling between the bromine and adjacent protons (e.g., J ~ 5–10 Hz). Infrared spectroscopy (IR) identifies carbonyl stretching (~1700 cm) and C-F vibrations (~1150 cm). X-ray photoelectron spectroscopy (XPS) quantifies bromine oxidation states (Br 3d binding energy ~70 eV) .

Q. How should researchers handle and store this compound to minimize degradation?

- Methodology : Store under inert atmosphere (argon) at -20°C in amber glass vials to prevent photodegradation. Avoid exposure to moisture (hydrolysis risk) and oxidizing agents. Conduct stability studies via accelerated aging (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Use PPE (nitrile gloves, goggles) and work in a fume hood due to potential bromine volatility .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disordered difluoromethyl groups) be resolved during structural refinement?

- Methodology : Employ the SHELX suite (SHELXL) for refinement, applying restraints to disordered CFH groups. Use the PART instruction to model partial occupancy and ADPs (anisotropic displacement parameters). Validate with Hirshfeld surface analysis to assess intermolecular interactions. Cross-reference with DFT-optimized geometries (e.g., Gaussian09, B3LYP/6-311G**) to resolve ambiguities .

Q. What computational approaches predict the reactivity of the bromine substituent in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : Perform DFT calculations (M06-2X/def2-TZVP) to map the reaction pathway, focusing on the C-Br bond dissociation energy and transition states. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to identify nucleophilic/electrophilic sites. Validate with experimental kinetics using in situ F NMR monitoring of coupling efficiency with arylboronic acids .

Q. How do the difluoromethyl groups influence the compound’s electronic properties, and how can this be quantified experimentally?

- Methodology : Use cyclic voltammetry (CV) to measure reduction potentials (e.g., E for carbonyl group) and compare with non-fluorinated analogs. Ultraviolet-visible (UV-Vis) spectroscopy with TD-DFT calculations correlates absorption bands (n→π* transitions) with electronic effects. Charge-density analysis via X-ray multipole modeling quantifies electron-withdrawing effects of CFH groups .

Notes on Data Contradictions

- Spectral vs. Crystallographic Data : Discrepancies in bond lengths (e.g., C-Br in XRD vs. DFT) may arise from crystal packing forces. Use Bader’s Quantum Theory of Atoms in Molecules (QTAIM) to reconcile differences .

- Reactivity Inconsistencies : If bromine substitution yields unexpected byproducts (e.g., debromination), conduct mechanistic studies using deuterated solvents or radical traps (TEMPO) to identify pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.